molecular formula C19H21F3N4O3 B2643853 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775545-74-8

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2643853
CAS No.: 1775545-74-8
M. Wt: 410.397
InChI Key: UQHRTBNUYNAHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with dimethoxy groups and a piperidinyl-pyrimidinyl moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 2,4-dimethoxybenzoic acid with appropriate amines under dehydrating conditions to form the benzamide.

    Introduction of the Piperidinyl-Pyrimidinyl Moiety: This involves the coupling of the benzamide intermediate with 6-(trifluoromethyl)pyrimidin-4-yl-piperidine using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethoxybenzylamine derivatives.

    Substitution: Formation of substituted pyrimidinyl-piperidine derivatives.

Scientific Research Applications

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidinyl-pyrimidinyl moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
  • 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide

Uniqueness

2,4-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2,4-dimethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-28-13-3-4-14(15(9-13)29-2)18(27)25-12-5-7-26(8-6-12)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-12H,5-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRTBNUYNAHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.